Benzyl 2-(dibenzylamino)-3-phenylpropanoate
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Overview
Description
Benzyl 2-(dibenzylamino)-3-phenylpropanoate is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a phenylpropanoate moiety. Benzylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(dibenzylamino)-3-phenylpropanoate typically involves the reaction of benzylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of benzylamine attacks the electrophilic carbon of benzyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(dibenzylamino)-3-phenylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted benzylamines
Scientific Research Applications
Benzyl 2-(dibenzylamino)-3-phenylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(dibenzylamino)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with a single benzyl group attached to an amino group.
Dibenzylamine: Contains two benzyl groups attached to a single amino group.
Phenylpropanoate: A related compound with a phenyl group attached to a propanoate moiety.
Uniqueness
Benzyl 2-(dibenzylamino)-3-phenylpropanoate is unique due to its specific structural arrangement, which combines the properties of benzylamine, dibenzylamine, and phenylpropanoate. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
benzyl 2-(dibenzylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGXYJGAZOTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180684-58-6 |
Source
|
Record name | N,N-Bis(phenylmethyl)phenylalanine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180684-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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